5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine
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Overview
Description
5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine is a chemical compound that belongs to the class of fluorinated heterocyclic compounds These compounds are known for their unique properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of the chloro and fluoro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, fluorinated alcohols, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with its targets, leading to increased binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
- 2’-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
- 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane
Uniqueness
Compared to similar compounds, 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine stands out due to its unique combination of a pyridine ring and multiple fluorine atoms. This structure imparts distinct electronic properties, making it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets .
Properties
CAS No. |
130318-81-9 |
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Molecular Formula |
C7H4ClF4NO |
Molecular Weight |
229.56 g/mol |
IUPAC Name |
5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-6(10)7(11,12)14-4-1-2-5(9)13-3-4/h1-3,6H |
InChI Key |
KSCDKYJNCYEHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)Cl)(F)F)F |
Origin of Product |
United States |
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